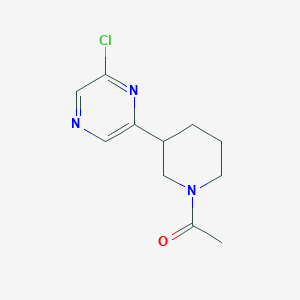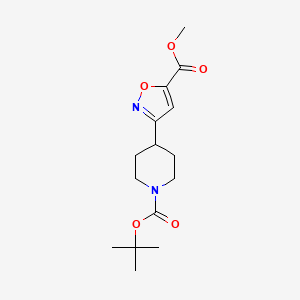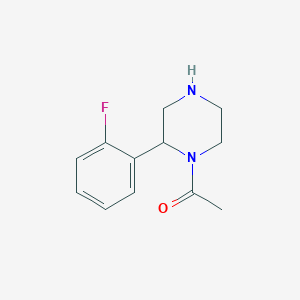
1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone
Descripción general
Descripción
1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone, commonly known as FPE, is a chemical compound categorized as a piperazine derivative1. It has a molecular formula of C12H15FN2O and a molecular weight of 222.26 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone. However, related compounds have been synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones2.Molecular Structure Analysis
The molecular structure of 1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone consists of a piperazine ring attached to a 2-fluorophenyl group and an ethanone group1. Unfortunately, I couldn’t find more detailed information about its structure.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone.Physical And Chemical Properties Analysis
1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone has a molecular weight of 222.26 g/mol1. Unfortunately, I couldn’t find more detailed information about its physical and chemical properties.Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
- Conformation and Structure: A study by Zhang, Zhai, Wan, Gong, & Jiang (2011) analyzed the structure of a similar compound, highlighting the conformation of the piperazine ring and the dihedral angles with adjacent molecular structures.
- Synthesis Techniques: Efficient synthesis methods for derivatives of this compound have been explored. For example, Amani & Nematollahi (2012) discussed electrochemical synthesis methods involving the oxidation of related compounds in the presence of nucleophiles.
Pharmacological Evaluation
- Antipsychotic Potential: Bhosale, Kanhed, Dash, Suryawanshi, & Mahadik (2014) studied derivatives of this compound, finding significant anti-dopaminergic and anti-serotonergic activities, suggesting potential use in antipsychotic treatments (Bhosale et al., 2014).
- Antitumor Activities: Yurttaş, Demirayak, Ilgın, & Atlı (2014) synthesized 1,2,4-triazine derivatives containing a piperazine moiety and found promising antiproliferative agents against breast cancer cells (Yurttaş et al., 2014).
Computational Studies
- Molecular Docking Studies: Balaraju, Kalyani, & Laxminarayana (2019) synthesized a novel compound and performed docking studies, highlighting its importance in medicinal chemistry (Balaraju, Kalyani, & Laxminarayana, 2019).
Antibacterial and Antifungal Activities
- Antimicrobial Properties: Gan, Fang, & Zhou (2010) synthesized azole-containing piperazine derivatives and found them to exhibit moderate to significant antibacterial and antifungal activities (Gan, Fang, & Zhou, 2010).
Safety And Hazards
I couldn’t find specific safety and hazard information for 1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone. However, it’s always important to handle chemical compounds with care and use appropriate safety measures.
Direcciones Futuras
While I couldn’t find specific future directions for 1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone, related compounds have shown potential in various fields. For instance, certain cinnoline derivatives have shown antibacterial, antitumor, antifungal, and anti-inflammatory activities3. Further research could explore the potential applications of 1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone in these areas.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.
Propiedades
IUPAC Name |
1-[2-(2-fluorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c1-9(16)15-7-6-14-8-12(15)10-4-2-3-5-11(10)13/h2-5,12,14H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCXFNLKILJRRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCNCC1C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



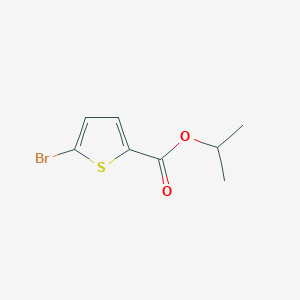
![2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-ol](/img/structure/B1399160.png)

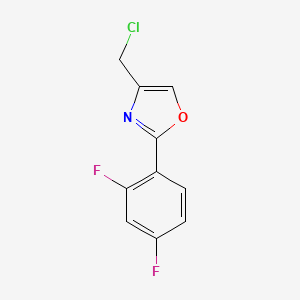
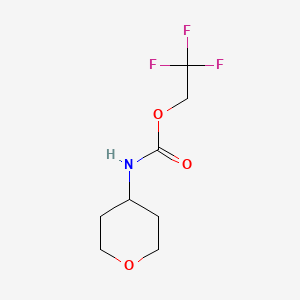
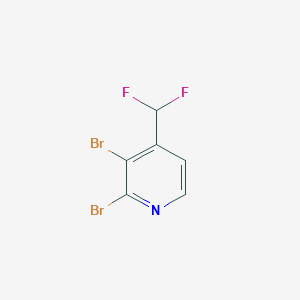
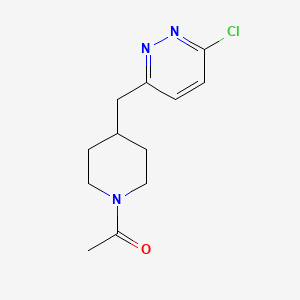
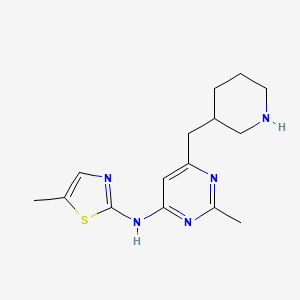
![[5-Iodo-4-(1-isopropyl-piperidin-4-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1399175.png)
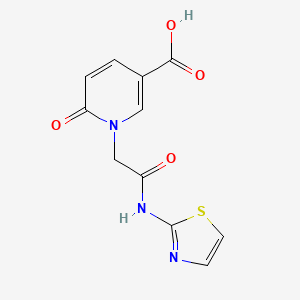
![(4,6-Dimethyl-pyrimidin-2-yl)-(1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-5-yl)-amine](/img/structure/B1399178.png)
